p-Tolylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemistry
Organosilicon compounds are indispensable in contemporary chemistry due to their unique properties and wide-ranging applications researchgate.netiust.ac.irresearchgate.net. These compounds serve as crucial building blocks and valuable organic molecules integral to the development of advanced materials researchgate.netresearchgate.netbohrium.com. Their utility extends to being essential synthetic intermediates, facilitating complex chemical transformations researchgate.netresearchgate.netbohrium.com. Recent research highlights their multifaceted roles, not only as reactive species or final products but also as potent catalysts in various chemical reactions, including polymerization, reduction, and isomerization processes researchgate.netbohrium.com.
The field has transitioned from being a niche area to a mainstay of modern synthetic chemistry, characterized by continuous expansion and innovation beilstein-journals.org. Organosilicon compounds are vital in materials science, finding use as coatings, adhesives, sealants, and modifiers that impart desirable properties such as water repellency, thermal resistance, and biocompatibility iust.ac.ir. In the pharmaceutical industry, they are employed as drug delivery agents, imaging agents, and synthetic intermediates, owing to their biocompatibility and tunable characteristics iust.ac.ir. Furthermore, their application in electronics as dielectric materials, insulators, and encapsulants is critical for semiconductor devices iust.ac.ir. The industrial production of silicone oil, rubber, and resins, spurred by early advancements in methylchlorosilane synthesis, has further solidified the importance of silicon-based materials in the global economy and daily life sbfchem.comrsc.org. The ease of handling, stability towards air and moisture, and often lower toxicity compared to other organometallic reagents make organosilicon compounds advantageous in various coupling reactions and synthetic strategies benthamdirect.com.
Academic Context of p-Tolylsilane within Advanced Silane (B1218182) Chemistry
This compound and its derivatives occupy a significant niche within advanced silane chemistry, serving as key precursors and research subjects for novel materials and synthetic methodologies researchgate.netnih.govunavarra.es. The academic interest in this compound stems from its structure, which features a p-tolyl group attached to a silicon atom, offering unique steric and electronic properties that can be leveraged in chemical synthesis and material design.
The synthesis of this compound (C7H10Si) and its related compounds is a subject of ongoing research. For instance, this compound can be prepared through the catalytic dehydrocoupling of the silane itself, leading to the formation of polymers such as poly(this compound) acs.orgacs.orguvm.edu. This polymer is noted for its solubility, which facilitates characterization, a valuable attribute in polymer research acs.orgacs.org. Derivatives like p-tolyltrichlorosilane (B1580937) (C7H7Cl3Si) are synthesized via reactions involving silicon tetrachloride and organometallic reagents, and they find applications in areas such as the development of tumor-targeting conjugates due to their ability to form stable bonds with various functional groups ontosight.ai.
Trimethoxy(p-tolyl)silane (B97134) (C10H16O3Si), another important derivative, is utilized in the co-condensation with tetraethoxysilane (TEOS) to create hybrid silica (B1680970) xerogels nih.govunavarra.es. This process allows for the modulation of the xerogels' porosity and surface chemistry, leading to materials suitable for applications as adsorbents, catalysts, or optical fiber sensor coatings nih.govunavarra.es. As a silane coupling agent, trimethoxy(p-tolyl)silane enhances adhesion between organic materials and inorganic substrates through hydrolysis and condensation reactions that form siloxane networks cymitquimica.com. Research into the construction of siloxane structures incorporating p-tolyl substituents, achieved through mild hydrolytic condensation of p-tolyl-containing silanes, further underscores the importance of this moiety in developing specialized organosilicon materials researchgate.net.
The academic exploration of this compound and its derivatives contributes to the broader understanding of structure-property relationships in organosilicon chemistry, paving the way for innovative applications in diverse fields.
Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C7H10Si | - | chemicalbook.comnih.govchemspider.com |
| Molecular Weight | 122.24 | g/mol | chemicalbook.comnih.govchemspider.com |
| Melting Point | -6 | °C | chemicalbook.com |
| Boiling Point | 147-148 | °C | chemicalbook.com |
| Density | 0.875 | g/cm³ | chemicalbook.com |
| Refractive Index | 1.5112 | - | chemicalbook.com |
| Specific Gravity | 0.8775 | - | chemicalbook.com |
Structure
2D Structure
Properties
InChI |
InChI=1S/C7H7Si/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXHFKHYMZDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318880 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-70-4 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for P Tolylsilane and Its Derivatives
Direct Synthesis of p-Tolylsilane
The direct formation of the carbon-silicon bond in this compound is predominantly accomplished through methods that leverage the reactivity of organometallic reagents.
Silylation, in the context of forming this compound, involves the reaction of a p-tolyl-metal species with a silicon electrophile. While less detailed in contemporary literature compared to Grignard methods, this approach is fundamental. A related modern technique is the dehydrogenative coupling of hydrosilanes with other substrates, catalyzed by transition metals. For instance, cobalt-catalyzed processes enable efficient Si-O bond formation by reacting hydrosilanes like this compound with various alcohols. tandfonline.com This reaction, while technically for creating derivatives, underscores the utility of the Si-H bond in this compound for silylation processes.
Grignard reactions represent a cornerstone for the synthesis of aryl-silicon bonds and are extensively used for preparing this compound and its analogues. The process begins with the formation of the Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene and magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF). art-xy.com This organometallic intermediate is then reacted with a suitable silicon halide, such as silicon tetrachloride or trichlorosilane, to yield the desired this compound derivative. acs.orgacs.org
The kinetics and selectivity of these reactions can be complex. The reaction between Grignard reagents and chlorosilanes proceeds via a four-center transition state without the replacement of a solvent molecule. researchgate.net The rate of substitution at the silicon atom is influenced more by inductive effects than by steric hindrance. researchgate.net For example, studies comparing the reactivity of chlorodimethylphenylsilane (B1200534) and chlorodimethyl-p-tolylsilane have been used to probe the electronic effects of the aryl substituent. researchgate.net
A typical synthetic procedure involves the slow, drop-wise addition of the silicon halide to the prepared Grignard reagent, often at reduced temperatures to control the exothermic reaction. art-xy.comacs.org The synthesis of tri-p-tolylsilane, for example, has been achieved with a 40% yield by reacting p-tolylmagnesium bromide with trichlorosilane, followed by purification via column chromatography. acs.org
Table 1: Examples of Grignard-Based Synthesis for this compound Derivatives
| Product | Grignard Reagent | Silicon Precursor | Yield | Reference |
| Tri-p-tolylsilane | p-Tolylmagnesium bromide | Trichlorosilane | 40% | acs.org |
| p-Toluic acid* | p-Tolylmagnesium bromide | Carbon dioxide (dry ice) | 55.3% | art-xy.com |
| Diethoxy-phenyl-p-tolyl-silane | p-Tolylmagnesium bromide | Phenyltriethoxysilane | - | researchgate.net |
Note: The synthesis of p-toluic acid is a common laboratory experiment demonstrating the reactivity of the Grignard reagent, though the product is not a silane (B1218182).
Synthesis of this compound Derivatives
Building upon the core this compound structure, a variety of derivatives can be synthesized by modifying the substituents on the silicon atom.
p-Tolylhalosilanes are key intermediates in organosilicon chemistry. They are typically synthesized by the reaction of a p-tolyl Grignard reagent with a silicon tetrahalide or an organosilicon halide. The stoichiometry of the reaction can be controlled to produce mono-, di-, or tri-substituted p-tolylhalosilanes. acs.org For instance, reacting p-tolylmagnesium bromide with an excess of silicon tetrachloride would favor the formation of p-tolyltrichlorosilane (B1580937). The kinetics of Grignard reactions with chlorosilanes indicate that subsequent substitution steps at the silicon center are progressively slower, which can aid in achieving selectivity. researchgate.net
p-Tolylalkoxysilanes are commonly prepared through several routes. One major pathway is the alcoholysis of p-tolylhalosilanes. Another modern and efficient method is the cobalt-catalyzed dehydrogenative coupling between this compound and various alcohols. tandfonline.com This protocol allows for the formation of a wide range of alkoxysilanes in good yields under mild conditions. tandfonline.com
A different approach involves the reaction of p-tolyl Grignard reagents with alkoxysilanes, such as the synthesis of diethoxy-phenyl-p-tolyl-silane from p-tolylmagnesium bromide and phenyltriethoxysilane. researchgate.net Furthermore, p-tolylalkoxysilanes can be obtained through the condensation of corresponding silanes with trimethylsilanol. mdpi.comresearchgate.net
Table 2: Synthesis of p-Tolylalkoxysilanes via Dehydrogenative Coupling
| Hydrosilane | Alcohol | Product | Yield | Reference |
| This compound | 3-Methyl-3-pentanol | Tri(3-methyl-3-pentoxy)(p-tolyl)silane | 85% | tandfonline.com |
| This compound | Methanol | Tri(methoxy)(p-tolyl)silane | - | tandfonline.com |
| This compound | Ethanol (B145695) | Tri(ethoxy)(p-tolyl)silane | - | tandfonline.com |
p-Tolyl-substituted siloxanes and their polymeric counterparts are of significant interest in materials science. A selective method for synthesizing symmetrical disiloxanes and cyclotetrasiloxanes involves the hydrolytic condensation of p-tolyl-containing mono- and di-ethoxysilanes. researchgate.net This reaction is efficiently catalyzed by tetramethylammonium (B1211777) hydroxide (B78521) ([Me4N]⁺OH⁻) under mild conditions, proceeding at 30 °C in acetone (B3395972) and ethanol, and scalable to gram quantities with yields ranging from 42–85%. researchgate.netresearchgate.net
For example, the condensation of dimethyl(p-tolyl)ethoxysilane yields tetramethyl-bis(p-tolyl)disiloxane. researchgate.net This method is advantageous due to the use of an inexpensive and commercially available catalyst. researchgate.netresearchgate.net
The synthesis of high molecular weight polymers, such as mixed poly(phenyl/p-tolyl)siloxanes, can be achieved through the ring-opening polymerization of cyclic trimers. kpi.ua This reaction is typically initiated by s-butyl lithium in diphenyl ether at elevated temperatures (around 160°C). kpi.ua These mixed substituent polymers exhibit improved solubility in common organic solvents at room temperature compared to their homopolymer counterparts like polydi(p-tolyl)siloxane, which are only soluble at high temperatures. kpi.ua Additionally, p-tolylsiloxanes can be further functionalized, for instance, through aerobic oxidation to produce p-carboxyphenylsiloxanes, which serve as building blocks for other advanced materials. rscf.ru
p-Tolylsiloxanes and Polysiloxanes
Hydrolytic Condensation Methodologies
Hydrolytic condensation is a cornerstone for the synthesis of p-tolylsiloxanes. This method involves the hydrolysis of hydrolyzable groups on a this compound precursor, such as alkoxy or halo groups, to form intermediate silanols (Si-OH). These silanols are often highly reactive and subsequently condense with each other to form stable silicon-oxygen-silicon (Si-O-Si) linkages, releasing water in the process. iastate.edu The mechanisms for the hydrolysis of silanes and the subsequent condensation of the resulting silanols have been studied using computational methods, which show that in the gas phase, the energy barriers for these reactions can be quite high. iastate.edu However, the presence of even a single water molecule can significantly lower these barriers. iastate.edu
A selective and scalable method for synthesizing symmetrical disiloxanes and cyclotetrasiloxanes involves the hydrolytic condensation of p-tolyl-containing mono(ethoxy)silanes and di(ethoxy)silanes. researchgate.net This reaction proceeds under mild conditions, using tetramethylammonium hydroxide ([Me₄N]⁺OH⁻) as an inexpensive and commercially available catalyst. researchgate.netresearchgate.net The process is effective in either an acetone and ethanol medium or in a solvent-free (block) system, demonstrating its versatility. researchgate.net Researchers have successfully scaled this method to produce gram quantities (up to 50 g) of the target p-tolylsiloxanes with yields ranging from 42% to 85%. researchgate.netresearchgate.net
Another application of this methodology is the co-condensation of a this compound precursor with another silicon-containing compound. nih.gov For instance, hybrid silica (B1680970) xerogels have been prepared by the co-condensation of triethoxy(p-tolyl)silane (MPhTEOS) with tetraethoxysilane (TEOS). nih.govresearchgate.net In this direct synthesis strategy, the hydrolysis and subsequent condensation of both the inorganic precursor (TEOS) and the organosilane occur simultaneously. nih.gov This ensures that the p-tolyl organic moieties are distributed homogeneously throughout the entire resulting silica matrix. nih.gov
Table 1: Hydrolytic Condensation of p-Tolyl-Containing Ethoxysilanes researchgate.net
| Precursor Type | Catalyst | Catalyst Loading (mol. %) | Conditions | Product Type | Yield (%) |
| Mono(ethoxy)silanes | [Me₄N]⁺OH⁻ | 0.25–5 | 30 °C, 1–5 h, Acetone/Ethanol or Solvent-free | Symmetrical Disiloxanes | 42–85 |
| Di(ethoxy)silanes | [Me₄N]⁺OH⁻ | 0.25–5 | 30 °C, 1–5 h, Acetone/Ethanol or Solvent-free | Cyclotetrasiloxanes | 42–85 |
Condensation with Silanols
The condensation of this compound derivatives with existing silanol (B1196071) (Si-OH) groups represents a more controlled method for creating specific siloxane structures. Instead of relying on the in-situ generation of silanols via hydrolysis, this approach uses pre-formed silanols as reactants or initiators.
One prominent example is the organocatalytic controlled/living ring-opening polymerization (ROP) of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane. rsc.org In this system, water or, more specifically, silanols can act as initiators for the polymerization process. rsc.org This allows for the precise synthesis of linear poly[phenyl(p-tolyl)siloxane] with controlled molecular weight and structure. rsc.org For instance, a linear symmetric poly(dimethylsiloxane) with two terminal silanol groups (PDMS-(OH)₂) can be used as a macroinitiator to polymerize the p-tolyl-containing cyclotrisiloxane, resulting in the formation of a well-defined PPTS-b-PDMS-b-PPTS triblock copolymer. rsc.org
In the context of material synthesis, the condensation of surface silanols is also a key process. During the formation of hybrid xerogels, thermal treatment can cause the loss of water molecules due to the condensation of surface silanols at temperatures between 280-460 °C. nih.govresearchgate.net This process alters the surface chemistry and porous texture of the final material. researchgate.net The synthesis of the silanol precursors themselves is a critical first step. Diphenyl(p-tolyl)silanol, for example, can be synthesized from diphenyl(p-tolyl)silane in 94% yield via a visible light-mediated, metal-free method. mdpi.com
Other Functionalized this compound Derivatives
Beyond the formation of siloxanes, various other functionalized this compound derivatives can be synthesized for specific applications. These methods often involve reactions at the silicon center or on the p-tolyl group itself.
A versatile approach for creating functionalized cyclic p-tolyl-siloxanes begins with the preparation of a stereoregular cyclic p-tolyl-siloxane that contains a reactive Si-H group. rsc.org This intermediate serves as a platform for subsequent functionalization via hydrosilylation. rsc.org By reacting this Si-H containing precursor with compounds bearing allyl groups, such as 1-octene (B94956) or allyl glycol ethers, a series of hydrophobic or hydrophilic functional groups can be attached to the siloxane ring. rsc.org This scalable method allows for the synthesis of these functionalized cyclic structures on a gram scale with yields between 60% and 95%. rsc.org
Another important class of derivatives is polysilanes. Atactic poly(this compound) can be synthesized through the catalytic dehydrocoupling of this compound (p-TolSiH₃). acs.org This polymerization is achieved using zirconocene-based catalysts, which are activated with n-BuLi in the neat this compound monomer. acs.org The reaction proceeds at ambient temperature and results in a high-molecular-weight polymer, isolated as a gum or glassy powder in high yield. acs.org
The synthesis of specific precursors is also crucial. For example, dichloro(phenyl)-p-tolylsilane is a key starting material for creating cyclic siloxanes like 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane, a monomer used in ring-opening polymerization. rsc.org
Table 2: Synthesis of Other Functionalized this compound Derivatives
| Method | Precursor | Reagents/Catalyst | Product | Yield (%) | Ref. |
| Hydrosilylation | Cyclic p-tolyl-siloxane with Si-H | 1-octene, allyl glycol ethers, etc. | Functionalized cyclic p-tolyl-siloxanes | 60–95 | rsc.org |
| Catalytic Dehydrocoupling | This compound (p-TolSiH₃) | Zirconocene (B1252598) precatalyst, n-BuLi | Atactic Poly(this compound) | >80 | acs.org |
| Oxidation | Diphenyl(p-tolyl)silane | Visible light, Organoboron catalyst | Diphenyl(p-tolyl)silanol | 94 | mdpi.com |
Reactivity and Mechanistic Investigations of P Tolylsilane
Reaction Pathways and Transition State Analysis in p-Tolylsilane Transformations
Silylation Reactions and Kinetic Resolution
Silylation reactions, which involve the introduction of a silyl (B83357) group into a molecule, are fundamental in organic synthesis. Arylsilanes, including this compound, can participate in various silylation processes.
Metal-catalyzed silylation of aromatic C–H bonds, for instance, often proceeds through mechanisms involving iridium complexes. In these systems, iridium disilyl hydride complexes can act as resting states, with mechanisms potentially involving C–H bond cleavage and subsequent reductive elimination to form the C–Si bond nih.govchemrxiv.org. The electronic properties of the aromatic substrate, such as those of this compound, can influence the rate-limiting step of these catalytic cycles nih.govchemrxiv.org. Furthermore, dual photoredox catalysis employing nickel and iridium can facilitate the silylation of aryl bromides using hydrosilanes, sometimes proceeding via a silyl radical intermediate rsc.org. Dehydrogenative silylation of alcohols, a process that forms silyl ethers, is another area where arylsilanes can be involved rsc.orgrsc.org. This compound (p-TolSiH3) itself has been utilized as a monomer in the catalytic dehydrocoupling to form polymers, indicating its role in silylation-type polymerization reactions acs.org. The rate of transition-metal-mediated reactions involving arylsilanes can be modulated by the nature of the aryl group, with the p-methyl substituent in this compound potentially affecting reaction rates compared to simpler phenylsilanes acs.org.
Kinetic resolution (KR) is a powerful technique used to obtain enantiomerically enriched compounds from a racemic mixture by selectively reacting with one enantiomer rsc.orgchemrxiv.orgmdpi.comresearchgate.net. This methodology has been successfully applied to organosilanes, particularly those possessing silicon-stereogenic centers chemrxiv.orgresearchgate.netresearchgate.net. For example, Rh-catalyzed enantioselective intramolecular hydrosilylation has been employed for the kinetic resolution of monohydrosilanes, yielding silicon-stereogenic products chemrxiv.org. Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has also demonstrated high efficiency, achieving excellent enantiomeric ratios (E > 200) and enantiomeric excesses (>99%) through transesterification mdpi.com. These methods highlight the potential to access chiral silanes by selectively transforming one enantiomer of a racemic precursor. While direct kinetic resolution studies specifically detailing this compound as the substrate might be limited in the literature, the principles of kinetic resolution applied to related arylsilanes provide a framework for understanding its potential reactivity in such processes.
Linear Free-Energy Relationship Studies
Linear Free-Energy Relationship (LFER) studies provide quantitative correlations between molecular structure and chemical reactivity, offering deep insights into reaction mechanisms and transition states researchgate.netwikipedia.orgic.ac.uk. The Hammett equation is a cornerstone of LFERs, relating reaction rates and equilibrium constants to substituent electronic effects through a substituent constant (σ) and a reaction constant (ρ) researchgate.netwikipedia.orgic.ac.uk.
In the context of silane (B1218182) chemistry, LFERs have been instrumental in dissecting the influence of substituents on silylation-based kinetic resolutions researchgate.net. Specifically, studies have revealed that electron-donating groups, such as the methyl group present in the p-tolyl moiety of this compound, tend to slow down the reaction rate while simultaneously enhancing selectivity. Conversely, electron-withdrawing substituents typically accelerate reaction rates but diminish selectivity researchgate.net. This observation is directly applicable to this compound, suggesting that its p-methyl group contributes to a slower reaction rate and potentially higher stereoselectivity in certain silylation-based kinetic resolution processes compared to silanes with electron-withdrawing substituents.
Table 1: Influence of p-Substituents on Silylation-Based Kinetic Resolution
This table summarizes the general trends observed in silylation-based kinetic resolutions concerning the electronic nature of para-substituents on the aryl group, as informed by LFER studies researchgate.net.
| Substituent (para) | Electronic Effect | Relative Reaction Rate | Selectivity Factor (s-factor) |
| Electron-donating (e.g., -CH₃ in p-tolyl) | +σ (weakly donating) | Slower | Higher |
| Electron-withdrawing (e.g., -NO₂, -Cl) | -σ (withdrawing) | Faster | Lower |
Table 2: Examples of Kinetic Resolution Selectivity Factors (E values) for Organosilanes
This table illustrates typical selectivity factors (E values) achieved in various kinetic resolution methodologies applied to organosilanes or related compounds, demonstrating the potential for high enantioselectivity mdpi.comrsc.org.
| Substrate Type | Catalyst/Method | Typical E Value | Notes |
| Racemic Methoxysilanes | Chiral reducing complex | Varies | Preparation of optically active silanes rsc.org |
| Monohydrosilanes | Rh-catalyzed enantioselective intramolecular hydrosilylation | Good to excellent | Access to silicon-stereogenic silanes chemrxiv.org |
| Aryltrimethylsilyl chiral alcohols | Lipase-catalyzed transesterification | > 200 | High enantiomeric excesses achieved mdpi.com |
Catalytic Transformations Involving P Tolylsilane
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a cornerstone of organosilicon chemistry. uni-bayreuth.de p-Tolylsilane serves as a versatile reagent in these transformations, which are typically catalyzed by transition metal complexes. acs.org The choice of catalyst and substrate dictates the regioselectivity and stereoselectivity of the addition.
Selective Hydrosilylation of Alkynes
The hydrosilylation of alkynes is a direct and atom-economical method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. uni-bayreuth.descientificspectator.com The reaction can, however, yield multiple isomers, making selectivity a key challenge. scientificspectator.commdpi.com
Cobalt complexes have emerged as effective catalysts for the selective hydrosilylation of internal alkynes. uni-bayreuth.deresearchgate.net Specifically, cobalt complexes featuring pincer-type ligands have demonstrated high efficacy. uni-bayreuth.deresearchgate.net These catalysts can facilitate the syn-addition of this compound to the carbon-carbon triple bond of internal alkynes. uni-bayreuth.deresearchgate.net One notable feature of these systems is that hydrosilanes, including this compound, can act as both the substrate and an activator for the cobalt pre-catalyst, eliminating the need for external additives. uni-bayreuth.deresearchgate.net In some cases, this compound has been used in dehydrogenative silylation reactions of germylacetylenes, catalyzed by cobalt complexes, to produce silylgermylacetylenes. acs.org
In a study on the hydrosilylation of internal alkynes, a cobalt complex with a triazine-based PNP pincer ligand was employed. uni-bayreuth.de The reaction of various internal alkynes with this compound in the presence of this catalyst system yielded the corresponding (E)-silylalkenes. uni-bayreuth.de
Table 1: Cobalt-Catalyzed Hydrosilylation of Diphenylacetylene (B1204595) with this compound
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | PNP-Co Complex A | THF | 40 | 24 | 92 |
| 2 | PNP-Co Complex B | THF | 40 | 24 | 55 |
| 3 | PNP-Co Complex C | THF | 40 | 24 | 84 |
| 4 | PNP-Co Complex D | THF | 40 | 24 | 8 |
| 5 | PNP-Co Complex E | THF | 40 | 24 | 55 |
| 6 | CoCl₂ | THF | 40 | 24 | 0 |
| 7 | None | THF | 40 | 24 | 0 |
| 8 | PNP-Co Complex A | Toluene | 40 | 24 | 33 |
| 9 | PNP-Co Complex A | Chlorobenzene | 40 | 24 | 33 |
| 10 | PNP-Co Complex A | Diglyme | 40 | 24 | 88 |
Data sourced from a study on cobalt-catalyzed selective syn-hydrosilylation of internal alkynes. uni-bayreuth.de The reaction was performed with diphenylacetylene and this compound.
In the cobalt-catalyzed hydrosilylation of internal alkynes, the reaction proceeds with exclusive syn-addition, leading to the formation of (E)-silylalkenes with excellent stereoselectivity. uni-bayreuth.deresearchgate.net For symmetrical internal alkynes like diphenylacetylene, only one product is possible. However, for unsymmetrical internal alkynes, the regioselectivity of the addition becomes a critical factor. uni-bayreuth.de
With unsymmetrical aryl-alkyl alkynes, the addition of the silyl (B83357) group predominantly occurs at the carbon atom attached to the alkyl group, resulting in good regioselectivity. uni-bayreuth.de In contrast, for unsymmetrical diaryl alkynes with para-substituents, while the reaction yields are good, the regioselectivity is often poor. uni-bayreuth.de The regioselectivity is influenced by both electronic and steric factors of the substituents on the alkyne. uni-bayreuth.de
Alkene Hydrosilylation
The hydrosilylation of alkenes is a widely used industrial process for the production of organosilicon compounds. While platinum-based catalysts have traditionally dominated this field, there is a growing interest in developing catalysts based on more earth-abundant metals like iron. rsc.org
Cationic iron complexes have been identified as highly efficient catalysts for the hydrosilylation of terminal alkenes with primary silanes, including this compound. rsc.org These reactions can be carried out at ambient temperature with low catalyst loadings. rsc.org For instance, the complex [Cp*(iPr2MeP)FeH2SiHR]+ has been shown to be an effective catalyst. rsc.org The catalytic cycle is believed to involve a cationic silylene intermediate. rsc.org
In these iron-catalyzed systems, this compound reacts with a precursor iron complex to form a dihydride species, which is then converted to the active cationic catalyst. rsc.org The reaction of 1-octene (B94956) with this compound in the presence of an iron catalyst and a cocatalyst at room temperature proceeds to completion within a short timeframe. nih.gov
Table 2: Iron-Catalyzed Hydrosilylation of 4-Methylpentene with Various Silanes
| Entry | Silane (B1218182) | Time (h) | Conversion (%) |
| 1 | Phenylsilane | 0.5 | >99 |
| 2 | This compound | 0.5 | >99 |
| 3 | (o-Ethylphenyl)silane | 1 | >99 |
| 4 | Mesitylsilane | 24 | 0 |
Data sourced from a study on efficient and selective alkene hydrosilation promoted by weak, double Si–H activation at an iron center. rsc.org Reactions were performed at ambient temperature.
A key characteristic of the iron-catalyzed hydrosilylation of terminal alkenes with primary silanes like this compound is the exclusive formation of the secondary silane product. rsc.org This means that only one Si-H bond of the primary silane reacts with the alkene, leaving the other Si-H bond intact. rsc.org This selectivity is a notable feature of these catalytic systems and is attributed to the specific mechanism of the reaction. rsc.org
Dehydrogenative Silylation of Organogermanes
The functionalization of organogermanes through catalytic methods represents a significant area of synthetic chemistry. Cobalt-catalyzed dehydrogenative silylation provides a mild and efficient route to synthesize unsaturated germane (B1219785) compounds. acs.orgacs.org This process involves the reaction of a hydrosilane, such as this compound, with an organogermane, leading to the formation of a new silicon-carbon bond and the release of hydrogen gas.
Research has demonstrated the successful dehydrogenative silylation of trisubstituted germylacetylenes with a range of primary silanes, including this compound (CH₃C₆H₄SiH₃). acs.orgacs.org Utilizing pincer-type cobalt complexes as catalysts, these reactions proceed under mild conditions with low catalyst loadings to afford silylgermylacetylene products in good yields and with high selectivity. acs.org The protocol is noted for its versatility, enabling access to a diverse array of compounds with potential synthetic applications. acs.orgacs.org
A study investigating the scope of this catalytic system employed pincer cobalt complexes to mediate the reaction between various germylacetylenes and primary silanes. acs.org The reaction of this compound with different germylacetylenes highlights the broad applicability of this method.
Table 1: Cobalt-Catalyzed Dehydrogenative Silylation of Germylacetylenes with this compound Data sourced from related studies on cobalt-catalyzed silylation. acs.orgacs.org
| Germylacetylene Substrate | Silane | Catalyst System | Product Yield |
| Triethylgermylacetylene | This compound | Pincer Cobalt Complex | Good |
| Triisopropylgermylacetylene | This compound | Pincer Cobalt Complex | Good |
| Triphenylgermylacetylene | This compound | Pincer Cobalt Complex | Good |
Dehydrocoupling and Dehydropolymerization
Dehydrocoupling is a powerful catalytic method for forming bonds between main group elements, particularly silicon-silicon bonds, through the elimination of hydrogen gas from hydrosilanes. uvm.edu This strategy is central to the synthesis of oligosilanes and polysilanes from monomeric precursors like this compound. researchgate.net
The catalytic dehydrocoupling of primary silanes does not always lead directly to high molecular weight polymers. Depending on the catalyst system and reaction conditions, the process can yield disilanes and soluble linear or cyclic oligosilanes. uvm.eduresearchgate.net For instance, certain Group 8 transition metal catalysts have been found to be effective for the synthesis of simple oligosilanes, while more sterically demanding substrates can favor the formation of disilanes. uvm.edudtic.mil In some catalytic systems, particularly with Group 4 metallocenes, low-molecular-weight oligocyclic species are formed as byproducts alongside linear polymers. acs.org The stepwise oligomerization to form dimer, trimer, and higher species has been observed, especially in slow polymerization reactions. acs.org
Poly(this compound) is a polysilane macromolecule composed of repeating this compound units linked by a silicon-silicon backbone. acs.org The synthesis of this polymer is primarily achieved through the catalytic dehydropolymerization of the this compound monomer. This method provides an alternative to the more traditional Wurtz-type coupling of organochlorosilanes. acs.org
Group 4 metallocenes, particularly zirconocene (B1252598) derivatives, are highly active catalysts for the dehydrocoupling of primary silanes. acs.orgkoreascience.kr The polymerization of this compound has been successfully achieved using catalyst systems composed of a zirconocene dichloride, such as Cp₂ZrCl₂, activated by two equivalents of n-butyllithium (n-BuLi). acs.orgacs.org
The reaction, typically conducted in neat this compound at ambient temperature, results in the formation of poly(this compound) as an immobile gum over a period of up to 72 hours. acs.org Analysis of the products consistently reveals a bimodal molecular weight distribution, which indicates the concurrent formation of both linear high molecular weight polymers and low-molecular-weight oligocyclic materials. acs.org The choice of ligands on the zirconocene catalyst significantly influences the molecular weight of the resulting polymer and the ratio of linear to cyclic products. Substituted zirconocenes generally yield higher molecular weight polymers by suppressing the formation of the oligocyclic species. acs.orgresearchgate.net
Table 2: Zirconocene-Catalyzed Dehydropolymerization of this compound Data derived from Grimmond & Corey, Organometallics, 2000. acs.org
| Catalyst Precursor | Activator | Mw ( g/mol ) | Polydispersity (PD) | Linear/Cyclic Ratio (L/C) |
| Cp₂ZrCl₂ | 2 n-BuLi | 2275 | 1.4 | 2.3 |
| Cp(CpSi)ZrCl₂ | 2 n-BuLi | 2979 | 1.5 | 4.0 |
| (CpSi)₂ZrCl₂ | 2 n-BuLi | 4000 | 1.6 | 5.6 |
Cp = C₅H₅, CpSi = C₅H₄Si(CH₃)₂(1R)-endo-(+)-OC₁₀H₁₇
A key aspect of polymer chemistry is the control over the polymer's microstructure, or tacticity. For polysilanes derived from prochiral monomers like this compound, achieving stereoregulation has proven to be a significant challenge. acs.org Extensive analysis of poly(this compound) synthesized using both chiral and achiral zirconocene catalysts has been performed using ¹H and ²⁹Si{¹H} NMR spectroscopy. acs.orgacs.org
Deconvolution of the NMR spectra, based on a triad-level Bernoullian statistical model, has shown that the resulting linear polymer chains are predominantly atactic. acs.orgacs.org This indicates that even when a chiral catalyst is employed, there is no significant influence on the stereochemical growth of the polysilane chain. acs.org The lack of phase transitions observed during differential scanning calorimetry (DSC) analysis of poly(this compound) further supports the characterization of the material as an atactic, amorphous polymer. osti.govrsc.org
While zirconocene-based systems are prominent, a broader range of transition metal complexes can catalyze the dehydrocoupling of silanes. dtic.mil Early transition metals, including titanium, zirconium, and hafnium, are particularly active in producing oligo- and polysilanes. dtic.milkoreascience.kr The catalytic activity and the selectivity for linear versus cyclic products can be tuned by modifying the metal center and the associated ligands. koreascience.kr For example, hafnocene-based catalysts have shown higher selectivity for linear polyphenylsilanes compared to their zirconocene analogues, which is attributed to different intrinsic activities and bond strengths. koreascience.kr In addition to Group 4 metals, other systems, such as those based on chromium carbonyls, have also been noted as potential dehydrocoupling catalysts. acs.org Late transition metals have also been explored, though they often show lower activity or favor the formation of smaller oligomers. dtic.mil
Synthesis of Poly(this compound)
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Organosilicon compounds, including this compound derivatives, have emerged as valuable partners in these reactions due to their stability, low toxicity, and ease of handling compared to other organometallic reagents. nih.govwikipedia.orgacs.orgorganicreactions.org
Palladium-Catalyzed Cross-Couplings (e.g., Hiyama Coupling)
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction typically requires activation of the organosilane, often with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a more reactive pentacoordinate silicate (B1173343) intermediate. nih.govwikipedia.orgorganic-chemistry.org this compound derivatives can be utilized in Hiyama-type couplings to introduce the p-tolyl group onto various molecular scaffolds.
For instance, the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides has been developed for the synthesis of biaryls and heterobiaryls. nih.gov While specific examples using trifluoro(p-tolyl)silane were not detailed, the general methodology demonstrates the utility of such compounds. nih.gov The reaction of p-iodonitrobenzene with phenyl trimethoxysilane, a related arylsilane, proceeds with quantitative yield in the presence of a palladium catalyst and TBAF, highlighting the efficiency of this approach. mdpi.com
The development of more efficient catalytic systems is an ongoing area of research. For example, a protocol using a palladium complex with an H-spirophosphorane ligand has been shown to be effective in the Hiyama coupling of arenesulfinates with organosilanes. mdpi.com The choice of ligand can be crucial; for example, in the coupling of arylsilyl esters with aromatic tosylates, the XPhos ligand provided the best yields. gelest.com
Synthesis of Biaryl and Styrene (B11656) Derivatives
The synthesis of biaryl and styrene derivatives represents a significant application of palladium-catalyzed cross-coupling reactions involving arylsilanes. Biaryls are common structural motifs in pharmaceuticals and materials science. organic-chemistry.orgbeilstein-journals.org Styrenes are versatile synthetic intermediates used in the production of polymers and fine chemicals. pkusz.edu.cnnih.gov
A variety of biaryl compounds have been synthesized in excellent yields through the palladium-catalyzed Hiyama cross-coupling of substituted methyl iodobenzoates with aryltriethoxysilanes, including triethoxy(p-tolyl)silane. rsc.org This methodology has been shown to be effective for a range of substrates, including those with electron-donating and electron-withdrawing groups. rsc.org For example, the coupling of ortho-substituted methyl iodobenzoate with triethoxy(p-tolyl)silane proceeds efficiently. rsc.org
One-pot procedures have been developed for the synthesis of styrene derivatives starting from allyl silanes. researchgate.net This involves a B(C6F5)3-catalyzed isomerization of the allyl silane to a vinyl silane, which then undergoes a Hiyama coupling. researchgate.net While not explicitly demonstrated with this compound, this method offers a potential route to p-tolyl substituted styrenes.
Table 1: Examples of Biaryl Synthesis via Hiyama Coupling
| Aryl Halide/Triflate | Organosilane | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-iodobenzoate | Triethoxy(p-tolyl)silane | Pd(PPh3)4, CuI, TBAF | Methyl 4'-methylbiphenyl-4-carboxylate | High | rsc.org |
| Methyl 3-iodobenzoate | Triethoxy(p-tolyl)silane | Pd(PPh3)4, CuI, TBAF | Methyl 4'-methylbiphenyl-3-carboxylate | High | rsc.org |
| Methyl 2-iodobenzoate | Triethoxy(p-tolyl)silane | Pd(PPh3)4, CuI, TBAF | Methyl 4'-methylbiphenyl-2-carboxylate | High | rsc.org |
| p-Iodonitrobenzene | Phenyl trimethoxysilane | Pd(OAc)2, DABCO, TBAF | 4-Nitrobiphenyl | Quantitative | mdpi.com |
| Aryl Bromide | Arylsiloxane | Pd(OAc)2, NaOH, PEG | Biaryl | Good to High | organic-chemistry.org |
This table is illustrative and may not represent direct experiments with this compound itself but rather analogous systems.
Role of Silanols and Organosilicon Nucleophiles in Cross-Coupling
A significant advancement in silicon-based cross-coupling has been the use of organosilanols and their corresponding silanolates as nucleophilic partners. acs.orgorganic-chemistry.orggelest.com This approach often circumvents the need for fluoride activators. acs.orgorganic-chemistry.org Organosilanols can be generated in situ from various organosilane precursors, and they participate in the transmetalation step of the catalytic cycle. organic-chemistry.orgorganic-chemistry.org The use of a base promotes the formation of a highly reactive silanolate. gelest.com
The general mechanism for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organosilicon nucleophile to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. acs.orglumenlearning.com In the case of silanol-based couplings, the transmetalation is believed to proceed from a silanolate species. gelest.com
The development of methods using organosilanols has broadened the scope and practicality of silicon-based cross-couplings, making them a more attractive alternative to other organometallic reagents. acs.org
Development of Fluoride-Free and Aqueous Methodologies
A key focus in the evolution of Hiyama-type couplings has been the development of fluoride-free activation methods to address the cost and handling issues associated with fluoride reagents. acs.orgorganic-chemistry.orgorganic-chemistry.org These methodologies often employ alternative activators or reaction conditions that promote the formation of the active silicate species.
One successful strategy involves conducting the reaction in an aqueous medium with a base such as sodium hydroxide (B78521). organic-chemistry.org For example, a mild, fluoride-free, palladium-catalyzed cross-coupling of aryl bromides with arylsiloxanes has been achieved in an aqueous medium using poly(ethylene glycol) (PEG) as an additive. organic-chemistry.org This approach offers a greener and more practical route for biaryl synthesis. organic-chemistry.org
The use of specific ligands on silicon can also obviate the need for fluoride activation. gelest.com Additionally, employing organosilanols in the presence of a base is a prominent fluoride-free strategy. acs.orgorganic-chemistry.org These advancements have made silicon-based cross-coupling reactions more versatile and environmentally friendly.
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) is an atom-economical method for forming chemical bonds that involves the coupling of two different C-H or X-H bonds with the formal loss of a hydrogen molecule. mdpi.com
Silyl Ether Synthesis from Alcohols
This compound can be utilized in the synthesis of silyl ethers through the cross-dehydrogenative coupling with alcohols. This reaction provides a direct and efficient method for forming Si-O bonds. A cobalt-catalyzed protocol has been developed for the dehydrocoupling of various primary and secondary hydrosilanes, including this compound, with a wide range of alcohols and phenols. tandfonline.comtandfonline.com This method operates under mild conditions (40°C) with low catalyst loadings (0.5-2 mol%) and does not require any additional activators, presenting a sustainable alternative to traditional silylation methods. tandfonline.com The reaction is proposed to proceed through a catalytic cycle involving the cobalt catalyst. tandfonline.com
Table 2: Cobalt-Catalyzed Silyl Ether Synthesis from this compound
| Alcohol | Product | Yield | Reference |
|---|---|---|---|
| 3-Methyl-3-pentanol | (3-methylpentan-3-yloxy)(p-tolyl)silane | Good | tandfonline.comtandfonline.com |
| Various primary and secondary alcohols | Corresponding (p-tolyl)silyl ethers | 67-91% (general for hydrosilanes) | tandfonline.com |
| Various phenols | Corresponding (p-tolyl)silyl ethers | 67-91% (general for hydrosilanes) | tandfonline.com |
Yields are generalized from the source for a range of hydrosilanes, including this compound.
Hydrosilylation for Functionalization (e.g., CO₂ Hydrosilylation)
The catalytic hydrosilylation of unsaturated bonds represents a powerful and atom-economical method for synthesizing functionalized organosilicon compounds. researchgate.net This process, involving the addition of a silicon-hydride (Si-H) bond across a multiple bond, is a cornerstone of silicon chemistry. mdpi.com this compound, as a primary silane, is a versatile reagent in these transformations, participating in the functionalization of a variety of substrates. A particularly significant application of this chemistry is the reductive functionalization of carbon dioxide (CO₂), a greenhouse gas, into value-added chemical products. sioc-journal.cnsioc-journal.cn
The catalytic hydrosilylation of CO₂ has emerged as a promising strategy for carbon capture and utilization, converting CO₂ into products at the oxidation level of formate, formaldehyde, methanol, or even methane (B114726) under relatively mild conditions. sioc-journal.cnunizar.es The process typically begins with the hydrosilylation of CO₂ to a silyl formate, which can then undergo further reduction. unizar.es A variety of catalytic systems based on both precious and earth-abundant metals have been developed for this transformation. sioc-journal.cnnih.govnih.gov
While research often highlights more common silanes like phenylsilane, the reactivity of this compound in other catalytic hydrosilylation and dehydrocoupling reactions demonstrates its suitability for such transformations. acs.orgtandfonline.com For instance, cobalt-catalyzed protocols have successfully employed this compound for the dehydrocoupling with alcohols and the diastereoselective hydrosilylation of cyclopropenes. tandfonline.comnih.gov These findings underscore the utility of this compound as a hydride donor in reactions analogous to CO₂ reduction.
The general mechanism for the hydrosilylation of CO₂ involves several key steps. Using a metal catalyst (M), the silane is typically activated via oxidative addition or σ-bond metathesis. researchgate.net Carbon dioxide then inserts into the resulting metal-hydride or metal-silyl bond. Subsequent reductive elimination or further reaction steps yield the silylated products and regenerate the catalyst. unizar.es The product distribution is highly dependent on the catalyst, silane, and reaction conditions.
The table below summarizes representative catalyst systems used for the hydrosilylation of CO₂ with primary silanes, which are analogous in reactivity to this compound.
Table 1: Catalyst Systems for the Hydrosilylation of CO₂ with Primary Silanes
| Catalyst System | Silane Used | Major Products | Key Findings |
|---|---|---|---|
| [((tBu)PNP)CoH] | PhSiH₃ | Mixture of oligomers (silyl formate, bis(silyl)acetal, silyl ether) | Cobalt pincer complexes effectively catalyze the reduction of CO₂. nih.gov |
| [TismPriBenz]MgH / B(C₆F₅)₃ | PhSiH₃ | Methane (CH₄) | The magnesium-based catalyst is active at room temperature and the choice of silane can control selectivity. nih.gov |
| [(IPr)Cu(OtBu)] | PhSiH₃ | Silyl formate | N-heterocyclic carbene (NHC) copper catalyst shows high efficiency, allowing for multi-gram synthesis under solvent-free conditions. rsc.org |
This compound's utility is not limited to CO₂ reduction but extends to the functionalization of other unsaturated molecules. Research has demonstrated its application in cobalt-catalyzed reactions, highlighting its versatility.
Table 2: Examples of this compound in Other Catalytic Functionalizations
| Substrate | Catalyst System | Product Type | Yield |
|---|---|---|---|
| Alcohols/Phenols | Cobalt pincer complex | Silyl ethers | 67-91% tandfonline.com |
| Achiral Cyclopropenes | Chiral cobalt complex | Silylcyclopropanes | Good yields, excellent selectivity nih.gov |
These studies collectively show that this compound is an effective reagent for hydrosilylation reactions. The development of catalysts based on earth-abundant metals like cobalt and zinc for these transformations makes the functionalization of substrates, including the challenging reduction of CO₂, a more sustainable and cost-effective endeavor. nih.govnih.govacs.org The ability to control the reaction to yield specific products, such as silyl formates, bis(silyl)acetals, or fully reduced methane from CO₂, demonstrates the sophistication and potential of this chemical approach. unizar.esnih.govnih.gov
Advanced Materials Synthesis and Applications Utilizing P Tolylsilane Precursors
Organosilicon Polymer and Resin Synthesis
Organosilicon polymers, characterized by a backbone of alternating silicon and oxygen atoms (siloxane) or silicon-silicon bonds (polysilanes), exhibit a unique combination of properties inherited from both organic and inorganic materials. The incorporation of specific organic substituents, such as the p-tolyl group from p-tolylsilane, allows for the precise tuning of these properties. This section explores the role of this compound as a precursor in the synthesis of various organosilicon polymers and resins, highlighting its utility in creating materials with tailored functionalities.
Precursors for Silicone Polymer and Resin Production
p-Tolylsilanes are valuable precursors for the synthesis of functionalized organosilicon compounds, including silicone polymers and resins. colab.ws These precursors can be used to create diverse siloxane structures with p-tolyl substituents attached to the silicon atoms. colab.ws The synthesis of silicone resins typically involves the hydrolytic condensation of organosilane precursors. wikipedia.org The general formula for these resins is R'nSiXmOy, where R' is a non-reactive substituent like methyl or phenyl, and X is a functional group such as hydroxyl (-OH) or an alkoxy group. wikipedia.org The presence of the p-tolyl group can influence the final properties of the silicone resin, such as its thermal stability and solubility. The production of these resins can be achieved through various synthetic techniques, some of which have been advanced to avoid the use of expensive metal-containing catalysts. colab.ws High yields, ranging from 63% to 90%, have been reported for the synthesis of p-tolylsiloxanes. colab.ws
Functionalized Organosilicon Compound Formation
This compound serves as a foundational molecule for the formation of a variety of functionalized organosilicon compounds. colab.ws These compounds are crucial building blocks in materials science and synthetic chemistry. researchgate.net The synthesis of these functionalized molecules often involves leveraging the reactivity of the silicon-hydrogen bond in this compound for reactions such as hydrosilylation, or by transforming the p-tolyl group itself. The inductive effects of the p-methyl substituent on the aromatic ring can influence the reaction rates in transition-metal-mediated reactions involving arylsilanes. acs.org This allows for a degree of control over the formation of new stereocenters during polymerization. acs.org
Synthesis of Conjugated Polymers and Polysilanes
This compound is a key monomer in the synthesis of conjugated polymers, specifically polysilanes. Polysilanes are polymers with a backbone consisting entirely of silicon atoms and exhibit unique electronic and optical properties due to σ-electron delocalization along the Si-Si chain. wikipedia.orgresearchgate.net
One common method for synthesizing poly(this compound) is through the catalytic dehydrocoupling of this compound (p-TolSiH3). acs.org This process typically utilizes zirconocene (B1252598) catalysts, such as Cp2ZrCl2, in combination with an activator like n-BuLi. acs.org The choice of catalyst can influence the molecular weight of the resulting polymer. For instance, substituted zirconocenes have been shown to produce higher molecular weight linear polymers by suppressing the formation of cyclic oligomers. acs.org
Another synthetic route to polysilanes is the Wurtz-type coupling of dichlorosilanes with alkali metals. wikipedia.org This method, first reported in 1949, remains a viable route for producing high molecular weight, linear polysilane derivatives. wikipedia.org Electroreductive coupling of alkylaryldichlorosilanes using magnesium electrodes has also been successfully employed to synthesize high molecular weight poly(alkylarylsilane)s. cmu.edu
The properties of the resulting polysilanes can be tailored by the substituents on the silicon backbone. The p-tolyl group, for example, can impact the polymer's solubility and thermal characteristics.
| Synthesis Method | Monomer | Catalyst/Reagent | Resulting Polymer | Key Findings |
| Catalytic Dehydrocoupling | This compound (p-TolSiH3) | Zirconocenes (e.g., Cp2ZrCl2) with n-BuLi | Poly(this compound) | Substituted zirconocenes can increase the molecular weight of the linear polymer. acs.org |
| Wurtz-type Coupling | Dichlorosilanes | Alkali Metals (e.g., Sodium) | Polysilanes | A general and viable route to high molecular weight, linear polysilanes. wikipedia.org |
| Electroreductive Coupling | Alkylaryldichlorosilanes | Magnesium Electrodes | Poly(alkylarylsilane)s | Produces high molecular weight polymers with monomodal and relatively sharp molecular weight distribution. cmu.edu |
Surface-Grafted Polymer Brushes
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. cmu.edu These structures are of significant interest for modifying the surface properties of materials. The synthesis of polymer brushes can be achieved through "grafting to" or "grafting from" methods. cmu.edu In the "grafting to" approach, pre-synthesized polymers with reactive end-groups are attached to a surface. The "grafting from" method involves initiating polymerization from initiator sites immobilized on the surface. researchgate.net
While direct examples of this compound-based polymer brushes are not prevalent in the provided search results, the polymers synthesized from this compound, such as poly(this compound), can be adapted for this purpose. For instance, a functionalized poly(this compound) could be synthesized with a terminal group suitable for grafting onto a substrate like silicon or other metal oxides. The resulting surface-grafted polymer brushes could potentially be used to alter surface wettability, adhesion, and biocompatibility. uh.edunih.gov The properties of these brushes, such as their thickness and grafting density, would be dependent on the molecular weight of the polymer and the grafting conditions. rsc.org
Functionalized Silica (B1680970) Materials and Xerogels
The surface modification of silica and the formation of xerogels are critical for a wide range of applications, from chromatography to catalysis and composite materials. Silane (B1218182) coupling agents play a pivotal role in this field by bridging the interface between the inorganic silica surface and organic materials.
Silane Coupling Agent Applications
Silane coupling agents are organosilicon compounds that possess a dual functionality. silicorex.com One end of the molecule contains a hydrolyzable group (e.g., an alkoxy group) that can react with the silanol (B1196071) groups (Si-OH) on the surface of silica. The other end has an organic functional group that can interact or react with a polymer matrix. silicorex.com This dual reactivity allows silane coupling agents to act as molecular bridges, improving the adhesion and compatibility between the inorganic filler (silica) and the organic polymer. nih.gov
This compound derivatives with appropriate functional groups can be designed to act as silane coupling agents. For example, a this compound with a hydrolyzable group like trimethoxysilyl could be used to modify the surface of silica nanoparticles. The p-tolyl group would then be exposed on the surface, altering its hydrophobicity and interaction with organic polymers.
The use of silane coupling agents to modify silica has been shown to enhance the dispersion of silica in polymer composites and improve their mechanical properties. epa.govresearchgate.net For instance, in silica/natural rubber composites, a silane coupling agent improved the viscosity, cure time, and filler dispersion, leading to enhanced tensile and tear strength. epa.gov Similarly, in epoxy resin composites, modified silica was found to be more evenly dispersed, reducing stress concentration and improving the mechanical properties of the composite. researchgate.net
Sol-Gel Synthesis of Hybrid Silica Materials
The sol-gel process is a versatile method for producing solid materials from small molecules. This process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. While the use of various silane precursors in sol-gel synthesis to create organic-inorganic hybrid materials is well-documented, specific research detailing the direct application of this compound in the sol-gel synthesis of hybrid silica materials is not extensively available in publicly accessible literature. Generally, organotrialkoxysilanes are employed to introduce organic functionalities into the silica network. These hybrid materials often exhibit improved mechanical properties, thermal stability, and tailored surface characteristics.
Co-condensation for Tunable Material Properties
Co-condensation is a modification of the sol-gel process where two or more different silane precursors are used simultaneously to create a hybrid material with properties that can be finely tuned by adjusting the ratio of the precursors. This technique allows for the incorporation of various organic groups into the silica matrix, thereby controlling properties such as hydrophobicity, porosity, and chemical reactivity. While the co-condensation of various organosilanes with tetraalkoxysilanes is a common strategy for functionalizing silica materials, specific studies detailing the use of this compound in co-condensation reactions to achieve tunable material properties are not readily found in the surveyed literature. The tolyl group, being aromatic, could potentially impart specific optical or electronic properties to the resulting hybrid material.
Additives in Electronic and Coating Materials
As a derivative of organosilicon compounds, this compound finds utility as an additive in the formulation of electronic and coating materials. organic-chemistry.org In the realm of coatings, silanes are known to function as adhesion promoters, crosslinkers, and dispersing agents. The incorporation of silanes can enhance the durability, weather resistance, and adhesion of coatings to various substrates. While the general benefits of silanes in coatings are well-established, specific research data on the performance enhancements attributable solely to this compound as an additive are not extensively detailed in the available literature.
In electronic materials, organosilicon compounds are valued for their dielectric properties, thermal stability, and resistance to moisture. They can be used as encapsulants, dielectrics, and in the fabrication of semiconductors. The aromatic nature of the tolyl group in this compound could be leveraged to influence the refractive index or dielectric constant of materials used in electronic components. A patent for a transparent siloxane encapsulant and adhesive mentions tri-(3-glycidoxypropyl)this compound and other derivatives as potential additives. mdpi.com
Applications in Fine Chemistry and Specialized Organic Synthesis
Beyond its role in materials science, this compound is a valuable reagent and intermediate in the field of fine chemistry and specialized organic synthesis.
Intermediate in Synthetic Pathways
This compound serves as a key intermediate in the synthesis of a variety of organosilicon compounds. organic-chemistry.org These compounds have broad applications in the production of pesticides, pharmaceuticals, dyes, and polymer materials. organic-chemistry.org For instance, stereoregular cyclic p-tolyl-siloxanes have been synthesized and identified as promising reagents for the creation of functionalized organosiloxanes. pusan.ac.kr This highlights the role of this compound in building complex molecular architectures. Research has also demonstrated the preparation of tri-p-tolylsilane as an intermediate for the synthesis of triarylsilanols, which are effective catalysts for direct amidation of carboxylic acids.
Silyl (B83357) Carbamate (B1207046) Synthesis
The synthesis of carbamates is a significant transformation in organic chemistry, with applications in pharmaceuticals and agrochemicals. While various methods exist for carbamate synthesis, including those utilizing silyl esters as reactive intermediates, specific research detailing the direct use of this compound for the synthesis of silyl carbamates is not prominently featured in the available scientific literature. General methods often involve the reaction of an alcohol with an isocyanate or the transcarbamoylation of alcohols with other carbamates.
Development of Stationary Phases for Chromatography
In the field of analytical chemistry, particularly in chromatography, the stationary phase is a critical component that dictates the separation efficiency. Silica-based stationary phases are widely used in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Chemical modification of the silica surface allows for the creation of a vast array of stationary phases with different selectivities.
A derivative of this compound, di(p-tolyl)dimethoxysilane, is utilized as a reactant in the synthesis of nitrophenyl- and nitromethoxyphenyl-substituted methylpolysiloxane stationary phases for capillary column gas chromatography. This demonstrates the indirect but crucial role of this compound derivatives in developing specialized analytical tools for separating complex chemical mixtures.
Computational and Theoretical Studies of P Tolylsilane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of molecules like p-Tolylsilane. These methods allow for the accurate prediction of molecular geometries, electronic distributions, vibrational frequencies, and energies, providing a theoretical basis for experimental observations.
Studies on silicon-containing compounds frequently utilize DFT with various functionals and basis sets to achieve a balance between accuracy and computational cost. Common functionals include the hybrid B3LYP and M06-2X, which are known to provide reliable results for a wide range of chemical properties barc.gov.inmdpi.comnih.govniscpr.res.innih.gov. Basis sets such as 6-311++G(d,p) are often employed to capture the electronic structure of molecules with high fidelity mdpi.comniscpr.res.inresearchgate.net. These calculations can reveal detailed information about the electronic configuration, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's reactivity and spectroscopic properties niscpr.res.inresearchgate.net. Furthermore, vibrational frequency calculations, often performed using DFT, are essential for characterizing molecular structures and predicting infrared and Raman spectra barc.gov.inniscpr.res.infaccts.de. Related studies have performed geometry optimizations and vibrational analyses on compounds analogous to this compound, such as (2,6-Dimethylphenyl)(p-tolyl)silane, demonstrating the applicability of these techniques rsc.org.
Table 6.1.1: Common DFT Methodologies in Silicon Chemistry Studies
| Methodological Component | Examples Used in Silicon Chemistry Research | Typical Applications |
| DFT Functionals | B3LYP, M06-2X, PBE0, LDA | Geometry optimization, energy calculations, vibrational frequencies, electronic structure |
| Basis Sets | 6-311++G(d,p), def2-SVP, cc-pVTZ | Accurate representation of atomic orbitals, electron density |
| Solvent Models | SMD, PCM | Simulating solvent effects on molecular properties and reactions |
Elucidation of Mechanistic Pathways
Computational methods are instrumental in dissecting complex chemical reaction mechanisms, especially when experimental observation of short-lived intermediates or transition states is challenging. For silicon chemistry, DFT calculations are widely used to map out reaction pathways, identify transition states, and determine energy barriers, thereby elucidating the step-by-step processes involved in reactions.
Studies involving silylation reactions, for instance, have employed DFT to investigate palladium-catalyzed mechanisms, revealing insights into transmetalation steps and the role of Lewis acidity in facilitating these processes kyoto-u.ac.jp. Similarly, research into C-H activation and silylation has benefited from computational modeling to understand the catalytic cycles and identify key intermediates escholarship.orgcore.ac.uk. Hydride transfer mechanisms, a common reaction motif in organosilicon chemistry, have been extensively studied using DFT to characterize transition states and understand factors influencing reaction rates and stereoselectivity nih.govresearchgate.netnsf.gov. These computational investigations provide crucial details about the electronic and structural features of transition states, offering a deeper understanding of how molecules like this compound might participate in such transformations. For example, studies on hydride transfer have detailed the energy barriers and preferred pathways involving various cation interactions researchgate.net.
Structure-Reactivity Relationship Investigations
Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemical design. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools that establish mathematical correlations between molecular descriptors (structural, electronic, and physicochemical properties) and observed activities or properties.
For organosilicon compounds, QSAR models have been developed to predict properties such as flash points researchgate.netacs.org. These studies typically involve calculating a large number of molecular descriptors and then using statistical methods, like stepwise regression, to identify those most predictive of the target property. For example, models with a few selected descriptors have shown high predictive capabilities (e.g., R² > 0.9, Q² > 0.9) for the flash points of organosilicon compounds acs.org. While direct QSAR studies on this compound's reactivity might be specific, the general methodology of correlating structural features with reactivity is well-established in silicon chemistry. Furthermore, conformational analysis, often performed using computational methods, is crucial for understanding how different spatial arrangements of atoms within a molecule can influence its reactivity. Studies on related p-tolyl compounds have explored their conformational preferences, suggesting that the relative orientation of the tolyl group can impact molecular equilibria doi.org. The presence of the p-tolyl group on silane (B1218182) can also influence physical properties such as solubility and melting point when incorporated into larger structures like polymers mdpi.com.
Table 6.3.1: QSAR Model Performance for Organosilicon Compound Properties
| Property Predicted | Model Type | Key Descriptors (Examples) | Training Set R² | Test Set Q² | Reference |
| Flash Point (FP) | Linear Regression | Molecular descriptors (e.g., topological indices, refractivity) | 0.8981 | 0.8533 | acs.org |
| Flash Point (FP) | Linear Regression | 6 descriptors | 0.9293 | 0.9245 | acs.org |
| LFL | QSAR (MLR) | 4 descriptors | 0.914 | 0.930 | researchgate.net |
Application of Advanced Predictive Models in Silicon Chemistry
Beyond traditional QSAR, advanced predictive models, including machine learning (ML) algorithms, are increasingly being applied to silicon chemistry. These models can analyze vast datasets to identify complex patterns and predict material properties, reaction outcomes, and even design new synthetic routes.
Machine learning has shown significant promise in predicting thermodynamic properties of silicon materials, achieving high accuracy (R² > 0.95) by integrating molecular dynamics simulations with regression techniques like Support Vector Regression mdpi.com. Gaussian Approximation Potentials (GAP) trained on DFT data have been developed to accurately reproduce a wide range of silicon properties, enabling simulations of phenomena that are computationally prohibitive with first-principles methods alone cam.ac.ukaps.org. In industrial contexts, ML models are being used to predict critical parameters, such as the silicon content in molten iron from blast furnaces, demonstrating the practical utility of these predictive approaches chemrxiv.orgmdpi.com. These advancements highlight the potential for ML and other advanced models to accelerate discovery and optimization in silicon chemistry, from fundamental materials science to complex organic synthesis. The development of predictive models is also crucial in areas like drug discovery, where they help simulate biological activity and target interactions, often leveraging extensive chemical databases cas.org.
Table 6.4.1: Applications of Advanced Predictive Models in Silicon Chemistry
| Application Area | Model Type(s) | Predicted Property/Outcome | Key Findings/Accuracy | Reference |
| Materials Science | ML (Linear, Ridge, SVR), GAP | Thermodynamic properties of amorphous silicon | R² > 0.95 | mdpi.comcam.ac.ukaps.org |
| Industrial Process | ML (Ensemble Feature Selection, XGBoost) | Silicon content in molten iron | ~90-91% accuracy | chemrxiv.orgmdpi.com |
| Organosilicon Properties | QSAR (MLR), Deep Learning | Flash Point, LFL, Toxicity | High R²/Q² values | researchgate.netacs.orgmdpi.com |
| Drug Discovery | Predictive Models (Ensemble, Structure-based) | Biological activity, Target interactions | Enhanced confidence | cas.org |
Compound List:
this compound
(2,6-Dimethylphenyl)(p-tolyl)silane
Tri-p-tolylsilane
trimethoxy(p-tolyl)silane (B97134)
p-tolylalkoxysilanes
silanes
siloxanes
organosilicon compounds
methyl(p-tolyl)sulfane
bis(pinacolato)diboron (B136004)
1-p-Tolyl-2-phenyl-1-propanols
1-p-Tolyl-2-phenylethanol
1-p-Tolyl-2-phenyl-1-propanone
silatranes
sulfonamide-substituted silatranes
trans-4-(Trifluoromethyl)cinnamic acid
Analytical and Spectroscopic Characterization in P Tolylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the structure of organic and organosilicon compounds. ¹H NMR, ¹³C NMR, and ²⁹Si NMR provide complementary information about the atomic environments within the p-tolylsilane molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy offers detailed information about the hydrogen atoms in this compound. Studies have reported characteristic signals for the aromatic protons, the silane (B1218182) protons, and the methyl group protons of the tolyl moiety.
A typical ¹H NMR spectrum of this compound, recorded in CDCl₃ at 298 K using a 500 MHz spectrometer, exhibits the following signals:
Aromatic protons appear as two doublets, with chemical shifts at approximately δ 7.45 ppm (2H) and δ 7.14 ppm (2H), exhibiting a ³J coupling of 7.6 Hz, indicative of the para-substituted aromatic ring. acs.org
The three protons attached to the silicon atom (SiH₃) resonate as a singlet at approximately δ 4.17 ppm (3H). acs.org
The methyl protons (CH₃) of the tolyl group are observed as a singlet at approximately δ 2.31 ppm (3H). acs.org
Table 7.1.1: ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent | Spectrometer Frequency | Reference |
| Aromatic (ortho) | 7.45 | d | 2H | CDCl₃ | 500 MHz | acs.org |
| Aromatic (meta) | 7.14 | d | 2H | CDCl₃ | 500 MHz | acs.org |
| SiH₃ | 4.17 | s | 3H | CDCl₃ | 500 MHz | acs.org |
| Methyl (CH₃) | 2.31 | s | 3H | CDCl₃ | 500 MHz | acs.org |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. However, specific ¹³C NMR data for the monomer this compound (C₇H₇Si) was not extensively detailed in the reviewed literature. While studies on polymers derived from this compound mention the methyl group of the tolyl substituent as a potential marker for tacticity analysis, direct ¹³C NMR assignments for the monomer are scarce. acs.org
Silicon-29 (²⁹Si) NMR Spectroscopy
Mass Spectrometry (e.g., Electrospray Ionization High-Resolution Mass Spectrometry)
Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation patterns. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.
For this compound (C₇H₇Si, calculated molecular weight: 119.22 g/mol ), GC-MS analysis typically yields characteristic fragment ions. The molecular ion ([M]⁺) would be expected at m/z 119, with common fragmentation pathways including the loss of hydrogen atoms or the formation of stable carbocations.
Table 7.2: Mass Spectrometry Data for this compound (GC-MS)
| Parameter | Value | Description | Reference |
| NIST Number | 221531 | Identification number in NIST Mass Spectral Library | nih.gov |
| Library | Main | Library source | nih.gov |
| Total Peaks | 79 | Number of detected peaks in the spectrum | nih.gov |
| Top Peak (m/z) | 91 | Most abundant ion fragment | nih.gov |
| Second Highest Peak (m/z) | 122 | Second most abundant ion fragment | nih.gov |
| Third Highest Peak (m/z) | 121 | Third most abundant ion fragment | nih.gov |
While High-Resolution Mass Spectrometry (HRMS) can provide precise mass measurements for determining elemental composition, specific HRMS data for the this compound monomer was not found in the provided search results. rsc.org
X-Ray Diffraction Analysis
X-Ray Diffraction (XRD) analysis, particularly single-crystal XRD, is the definitive method for establishing the three-dimensional structure of crystalline solids, providing precise bond lengths, bond angles, and unit cell parameters. However, direct X-ray diffraction data for the crystalline structure of the monomer this compound was not identified in the reviewed literature. Studies have reported X-ray powder diffraction for polymers derived from this compound, indicating their amorphous nature. acs.org
Gas Chromatography-Mass Spectrometry (GCMS)
GCMS is a powerful hyphenated technique that couples the separation capabilities of Gas Chromatography (GC) with the identification power of Mass Spectrometry (MS). It is widely used for analyzing volatile and semi-volatile organic compounds, including organosilanes.
As detailed in Section 7.2, GC-MS analysis of this compound has been performed, yielding specific mass-to-charge (m/z) ratios for prominent fragment ions, which aid in its identification and quantification. The retention time in GC, along with the characteristic mass spectrum, serves as a fingerprint for the compound. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique employed to identify the functional groups present within a molecule by analyzing its absorption of infrared radiation. For this compound, FT-IR analysis provides characteristic vibrational frequencies that confirm the presence of both the aromatic tolyl group and the silane moiety.
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The tolyl group, which is a methyl-substituted phenyl ring, contributes signals associated with aromatic C-H stretching vibrations, typically observed at wavenumbers above 3000 cm⁻¹ universallab.org. Additionally, the aromatic ring itself displays characteristic C=C stretching vibrations, commonly found in the range of 1600-1500 cm⁻¹ spectroscopyonline.com. The methyl group (-CH₃) on the tolyl substituent will also contribute C-H stretching and bending vibrations.
The silane functional group (-SiH₃) is characterized by a distinct Si-H stretching vibration, which typically appears around 2100 cm⁻¹ rsc.org. Furthermore, the presence of the silicon-carbon (Si-C) bond, linking the silicon atom to the tolyl ring, is indicated by Si-C stretching vibrations, often observed in the region of 820 cm⁻¹ rsc.org. Bending vibrations associated with the C-H bonds of the tolyl group are also expected, for instance, around 1400 cm⁻¹ rsc.org.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | > 3000 | Tolyl ring C-H stretching |
| Si-H Stretch | ~ 2100 | Silane Si-H stretching |
| Aromatic C=C Stretch | ~ 1600, ~ 1500 | Tolyl ring C=C stretching |
| C-H Bending (Tolyl) | ~ 1400 | Tolyl group C-H bending |
| Si-C Stretch | ~ 820 | Silicon-Carbon bond stretching |
These distinct peaks allow for the confirmation of this compound's molecular structure and can be used to monitor its purity or identify it in reaction mixtures.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight distribution and related properties of polymers. This compound serves as a monomer in the synthesis of polysilanes, such as poly(this compound) (PTSi), through processes like catalytic dehydrocoupling acs.org. GPC is indispensable for characterizing these resultant polymers.
In the context of poly(this compound) research, GPC is used to ascertain critical parameters such as the number-average molecular weight (M<0xE2><0x82><0x99>), weight-average molecular weight (M<0xE1><0xB5><0xA3>), and the Polydispersity Index (PDI), which is the ratio of M<0xE1><0xB5><0xA3>/M<0xE2><0x82><0x99>. These values provide insights into the polymer's chain length, homogeneity, and processing characteristics lcms.czlcms.cz. For instance, studies involving the dehydrocoupling of this compound using various zirconocene (B1252598) catalysts have reported specific molecular weight data.
Research has shown that the choice of catalyst significantly influences the polymer's characteristics. For example, when a parent zirconocene catalyst was employed for the dehydrocoupling of this compound, the resulting poly(this compound) (PTSi) exhibited a weight-average molecular weight (M<0xE1><0xB5><0xA3>) of 2275 and a Polydispersity (PD) of 1.4 acs.org. The use of substituted zirconocenes has been noted to yield polymers with higher average molecular weights and improved linearity compared to the parent catalyst acs.org. Techniques such as GPC coupled with Multi-Angle Laser Light Scattering (MALS) and Viscometry (V) have also been utilized for comprehensive polymer analysis researchgate.net. The improved solubility of poly(this compound) in common solvents, compared to similar polymers like polyphenylsilane, facilitates its characterization by GPC acs.org.
Table 2: GPC Characterization Data for Poly(this compound) (PTSi)
| Catalyst System (Example) | Polymer Type | M<0xE1><0xB5><0xA3> ( g/mol ) | PD (M<0xE1><0xB5><0xA3>/M<0xE2><0x82><0x99>) | Notes |
| Parent Zirconocene Catalyst | PTSi | 2275 | 1.4 | Produced lower molecular weight polymers and larger quantities of low-molecular-weight cyclic products. acs.org |
| Substituted Zirconocene Catalyst | PTSi | Higher | Varies | Generally produced higher molecular weight linear polymers by suppressing the formation of oligocyclic materials. acs.org |
These GPC data are crucial for understanding the polymerization process and for correlating the polymer's structure with its potential applications.
Compound List:
this compound
Poly(this compound) (PTSi)
Q & A
Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry/materials science)?
- Methodological Answer :
- Shared Ontologies : Use standardized terminology (IUPAC nomenclature) in cross-disciplinary teams.
- Data Integration : Employ platforms like Electronic Lab Notebooks (ELNs) to synchronize synthetic, analytical, and computational data.
- Joint Publications : Co-design experiments with complementary expertise (e.g., silane chemists and surface scientists) to address multifaceted questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
